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Compound of Interest

Compound Name: Mesopram

Cat. No.: B1669844

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and scientific foundation of Mesopram (also
known as Daxalipram), a selective phosphodiesterase 4 (PDE4) inhibitor developed by Bayer
Schering Pharma. Although its clinical development was ultimately discontinued, the preclinical
data for Mesopram provides valuable insights into the therapeutic potential and challenges of
targeting the PDE4 enzyme for inflammatory and autoimmune diseases. This document
summarizes the available quantitative data, details key experimental protocols, and visualizes
the underlying biological pathways and experimental workflows.

Core Development History

Mesopram was investigated as a potential oral therapy for immune-mediated inflammatory
disorders. The primary mechanism of action of Mesopram is the inhibition of
phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine
monophosphate (CAMP). By inhibiting PDE4, Mesopram increases intracellular cAMP levels,
which in turn downregulates the production of pro-inflammatory cytokines such as tumor
necrosis factor-alpha (TNF-a) and interferon-gamma (IFN-y).

The development program for Mesopram progressed to Phase Il clinical trials for the treatment
of multiple sclerosis. However, Bayer Schering Pharma discontinued the development of
Mesopram for this indication. The specific quantitative results from these Phase Il trials have
not been made publicly available. Preclinical development for inflammation was also
discontinued.
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Preclinical Efficacy in Autoimmune Models

Mesopram demonstrated significant efficacy in animal models of multiple sclerosis and
inflammatory bowel disease, highlighting its potent anti-inflammatory and immunomodulatory
properties.

Experimental Autoimmune Encephalomyelitis (EAE)

In a key study by Sommer et al. (2000), Mesopram was evaluated in various rodent models of
Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple
sclerosis. The administration of Mesopram resulted in a marked suppression of clinical
symptoms and a reduction in central nervous system inflammation.

Table 1: Effect of Mesopram on Clinical Score in EAE in Lewis Rats

Treatment Group Mean Maximum Clinical Score (* SEM)
Vehicle 35+0.2
Mesopram (10 mg/kg) 0.2+0.1*

*p < 0.001 vs. Vehicle. Data extracted from Sommer N, et al. J Neuroimmunol. 2000.

Table 2: Effect of Mesopram on Cytokine mRNA Expression in the Brains of EAE Rats

Relative mRNA Expression

Treatment Grou
> (Mesopram/Vehicle)

IFN-y 0.1

TNF-a 0.2

Data extracted from Sommer N, et al. 3 Neuroimmunol. 2000.

Dextran Sulfate Sodium (DSS)-Induced Colitis

A study by Loher et al. (2003) investigated the efficacy of Mesopram in a mouse model of
colitis induced by dextran sulfate sodium (DSS), which mimics human inflammatory bowel
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disease. Mesopram was shown to ameliorate the clinical and pathological features of colitis in
both preventive and therapeutic settings.

Table 3: Effect of Mesopram in a Preventive Model of DSS-Induced Colitis in BALB/c Mice

Maximum Clinical Colon Length (cm £ Histologic Score (*
Treatment Group
Score (+ SEM) SEM) SEM)
Control 0.0+0.0 95+£0.2 0.0+0.0
DSS + Vehicle 28+0.2 6.5+0.3 35+04
DSS + Mesopram (50
1.2+0.3 8.0+0.2 15+0.3*

mg/kg)

*p < 0.05 vs. DSS + Vehicle. Data extracted from Loher F, et al. J Pharmacol Exp Ther. 2003.

Table 4: Effect of Mesopram in a Therapeutic Model of DSS-Induced Colitis in BALB/c Mice

Change in Clinical Score
Treatment Group : Day 8 (+ SEM) Colon Length (cm * SEM)
rom Day 8 (+

DSS + Vehicle +0.5+0.2 6.8+0.3
DSS + Mesopram (i.p., 50

-0.8+£0.3 79+0.2
mg/kg)
DSS + Mesopram (p.o., 50

-0.6£0.2 7.8+0.3

mg/kg)

*p < 0.05 vs. DSS + Vehicle. Data extracted from Loher F, et al. J Pharmacol Exp Ther. 2003.

Signaling Pathway and Experimental Workflows

The mechanism of action of Mesopram and the workflows for the key preclinical experiments
are illustrated in the following diagrams.
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Mesopram's Mechanism of Action via PDE4 Inhibition.

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://www.benchchem.com/product/b1669844?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

EAE Induction and Treatment

Immunization of Rodents
(Myelin Antigen + Adjuvant)

Disease Onset

Mesopram or Vehicle Administration

Data Collection and Analysis

. L . Histopathological Analysis Cytokine mRNA Analysis
BB CHIE S (CNS Inflammation) (Brain Tissue)

Click to download full resolution via product page

Experimental Workflow for EAE Studies.
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Experimental Workflow for DSS-Induced Colitis Studies.

Detailed Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) in
Lewis Rats

e Induction: Female Lewis rats (8-12 weeks old) were immunized by a single subcutaneous
injection in the hind footpad with 0.1 ml of an emulsion containing guinea pig myelin basic
protein (MBP) and complete Freund's adjuvant (CFA) containing Mycobacterium
tuberculosis.

o Treatment: Mesopram (10 mg/kg) or vehicle was administered orally once daily, starting on
the day of immunization.

» Clinical Assessment: Animals were weighed and scored for clinical signs of EAE daily for at
least 21 days. The scoring was as follows: 0, no signs; 1, limp tail; 2, hind limb weakness; 3,
hind limb paralysis; 4, moribund.
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» Histopathology: On day 21, animals were sacrificed, and brains and spinal cords were
removed, fixed in formalin, and embedded in paraffin. Sections were stained with
hematoxylin and eosin (H&E) to assess inflammation.

o Cytokine Analysis: Brain tissue was homogenized, and total RNA was extracted. The relative
MRNA expression of IFN-y and TNF-a was determined by RT-PCR and normalized to a
housekeeping gene.

Dextran Sulfate Sodium (DSS)-Induced Colitis in BALBIc

Mice

 Induction: Acute colitis was induced in female BALB/c mice (8-10 weeks old) by
administering 5% (w/v) DSS in their drinking water for 7 days.

e Preventive Treatment Model: Mesopram (2, 10, or 50 mg/kg) or vehicle was administered
intraperitoneally (i.p.) once daily, starting on the same day as DSS administration.

o Therapeutic Treatment Model: Mice received DSS for 7 days. On day 8, DSS was replaced
with regular drinking water, and treatment with Mesopram (50 mg/kg, i.p. or p.0.) or vehicle
was initiated and continued for another 7 days.

» Clinical Assessment: A clinical score was calculated daily based on weight loss, stool
consistency, and the presence of occult or gross blood in the stool.

» Macroscopic and Histological Assessment: At the end of the experiment, the entire colon
was removed, and its length was measured. A section of the distal colon was fixed in
formalin, embedded in paraffin, and stained with H&E for histological scoring of inflammation.

o Exvivo Cytokine Production: A segment of the colon was cultured for 24 hours, and the
concentration of IFN-y in the supernatant was measured by ELISA.

In Vitro TNF-a and IFN-y Inhibition Assays

e Cell Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human
donors.
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o Stimulation and Treatment: PBMCs were stimulated with lipopolysaccharide (LPS) for TNF-a
production or with phytohemagglutinin (PHA) for IFN-y production in the presence of varying
concentrations of Mesopram or vehicle.

o Cytokine Measurement: After an incubation period, the supernatants were collected, and the
concentrations of TNF-a and IFN-y were determined using commercially available ELISA
kits.

o Data Analysis: The half-maximal inhibitory concentration (IC50) of Mesopram for the
inhibition of each cytokine was calculated.

Conclusion

The preclinical development of Mesopram demonstrated its potential as a potent oral anti-
inflammatory agent with efficacy in established animal models of multiple sclerosis and
inflammatory bowel disease. The mechanism of action, centered on the inhibition of PDE4 and
the subsequent modulation of pro-inflammatory cytokine production, is well-supported by the
available data. While the discontinuation of its clinical development in Phase Il for multiple
sclerosis prevents a full assessment of its therapeutic potential in humans, the foundational
research on Mesopram remains a valuable case study for scientists and professionals in the
field of drug development, particularly for those targeting inflammatory and autoimmune
pathways. The detailed protocols and quantitative preclinical data presented here offer a
comprehensive resource for understanding the scientific rationale and experimental basis for
the development of this PDE4 inhibitor.

« To cite this document: BenchChem. [The Development of Mesopram: A Technical Overview
of a Discontinued PDE4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669844+#the-history-of-mesopram-development-by-
bayer-schering-pharmal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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